Dexamethasone-d4
Description
Fundamental Principles of Isotopic Labeling in Chemical Biology and Pharmaceutical Science
Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes, which are variants of an element that possess the same number of protons but a different number of neutrons. musechem.com This substitution results in a molecule with a greater mass but nearly identical chemical properties to its unlabeled counterpart. musechem.comcreative-proteomics.com The most commonly used stable isotopes in this field are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The core principle of using SIL compounds lies in their ability to act as tracers. creative-proteomics.com Since the labeled compound behaves almost identically to the naturally occurring one, it can be introduced into a biological system to follow its path through various metabolic processes. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to differentiate and detect the labeled molecules from their unlabeled endogenous counterparts due to the mass difference. musechem.comwikipedia.org This allows for precise tracking and quantification of the compound of interest.
The Unique Utility of Deuterated Analogs in Quantitative Analytical Methodologies
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz The use of a deuterated analog as an internal standard (IS) is a widely accepted practice to enhance the accuracy and precision of quantitative bioanalysis. adventchembio.com
An internal standard is a compound with a known concentration that is added to a sample before analysis. adventchembio.com It co-elutes with the analyte of interest and experiences similar effects from the sample matrix and during the extraction and ionization processes. By comparing the signal of the analyte to the signal of the internal standard, any variations that occur during sample preparation and analysis can be compensated for, leading to more reliable and reproducible results. lcms.cz
Deuterated internal standards are considered the "gold standard" because their physical and chemical properties are almost identical to the analyte being measured. adventchembio.com This near-identical behavior ensures that the internal standard and the analyte are affected in the same way by factors such as extraction efficiency, chromatographic retention time, and ionization suppression or enhancement in the mass spectrometer. lcms.cz This minimizes analytical variability and improves the accuracy of quantification. adventchembio.com
Dexamethasone-d4: A Key Deuterated Internal Standard for Dexamethasone (B1670325) Investigations
This compound is a deuterated analog of Dexamethasone, a potent synthetic glucocorticoid. veeprho.comcaymanchem.com In this labeled compound, four hydrogen atoms have been replaced with deuterium atoms. caymanchem.com This slight increase in mass allows it to be distinguished from unlabeled Dexamethasone by a mass spectrometer. researchgate.net
The primary application of this compound is as an internal standard for the accurate quantification of Dexamethasone in various biological matrices, such as plasma and milk. veeprho.comresearchgate.netclearsynth.comresearchgate.net In clinical and research settings, accurately measuring Dexamethasone levels is crucial for pharmacokinetic studies and therapeutic drug monitoring. veeprho.com
When analyzing a biological sample for Dexamethasone, a known amount of this compound is added at the beginning of the sample preparation process. researchgate.net Both the labeled and unlabeled compounds are then extracted and analyzed together by LC-MS or GC-MS. caymanchem.combiomol.com The mass spectrometer is set to monitor the specific mass-to-charge ratios for both Dexamethasone and this compound. researchgate.net By calculating the ratio of the peak area of Dexamethasone to that of this compound, a precise and accurate concentration of Dexamethasone in the original sample can be determined. bioscientifica.com This method has been successfully used to quantify Dexamethasone in human plasma and other biological fluids with high sensitivity and specificity. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Formal Name | 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4 | caymanchem.combiomol.com |
| CAS Number | 2483831-63-4 | caymanchem.combiomol.com |
| Molecular Formula | C22H25D4FO5 | caymanchem.combiomol.com |
| Formula Weight | 396.5 | biomol.combioscience.co.uk |
| Purity | ≥99% deuterated forms (d1-d4) | caymanchem.combiomol.com |
| Application | Internal standard for Dexamethasone quantification by GC- or LC-MS | caymanchem.combiomol.com |
Properties
Molecular Formula |
C22H25D4FO5 |
|---|---|
Molecular Weight |
396.5 |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |
InChI Key |
UREBDLICKHMUKA-SOEBWSEYSA-N |
SMILES |
O=C1C=C[C@@]2(C)C(C([2H])C[C@]3([H])[C@]2(F)[C@@H](O)C[C@@]4(C)[C@@]3([H])C[C@@H](C)[C@]4(O)C(C([2H])([2H])O)=O)=C1[2H] |
Synonyms |
9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4 |
Origin of Product |
United States |
Synthetic Strategies and Physicochemical Characterization of Dexamethasone D4
Methodologies for the Isotopic Synthesis of Deuterated Corticosteroids
The introduction of deuterium (B1214612) into the dexamethasone (B1670325) molecule requires strategic synthetic modifications. While specific details for the synthesis of Dexamethasone-d4 are often proprietary, general methods for deuterating corticosteroids can be inferred from the scientific literature. These methods typically involve either hydrogen-deuterium exchange reactions or reductive deuteration. nih.gov
One common strategy involves the base-catalyzed exchange of protons for deuterons at positions activated by adjacent carbonyl groups. nih.gov For instance, in the synthesis of a deuterated cortisol analog, a hydrogen-deuterium exchange was carried out using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov A similar approach could be envisioned for dexamethasone, targeting the exchangeable protons in the A-ring.
Another powerful technique is reductive deuteration, where a ketone is reduced to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD4). nih.govresearchgate.net This method is effective for introducing deuterium at specific positions. For example, the reduction of a steroidal ketone with NaBD4 has been used to produce deuterated steroid diols. researchgate.netscilit.com In the context of dexamethasone synthesis, this could be applied to a precursor containing a carbonyl group at a desired labeling position.
The synthesis of multiply deuterated steroids often involves a combination of these techniques, along with the use of protecting groups to direct the deuteration to specific sites on the steroid backbone. nih.gov The synthesis of [6,7,7-2H3] labeled steroids, for instance, starts with a Δ(5)-steroid and involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by base-catalyzed deuterium exchange and reduction with sodium borodeuteride. nih.gov
Advanced Spectroscopic Techniques for Deuterium Incorporation and Purity Assessment
Following synthesis, the precise location of the deuterium atoms and the isotopic purity of this compound must be confirmed. This is achieved through a combination of advanced spectroscopic methods. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the exact positions of deuterium atoms within the molecule. rsc.orgresearchgate.net While proton (¹H) NMR can indicate the absence of a proton signal at a specific position, deuterium (²H) NMR provides direct evidence of deuterium incorporation. researchgate.net The chemical shifts in the ²H NMR spectrum directly correspond to the deuterated sites. Two-dimensional NMR experiments, such as ¹H-¹H COSY, HSQC, and HMBC, can further aid in the complete structural assignment of the deuterated compound. researchgate.net The use of deuterium labeling is also a known technique to aid in the assignment of carbon-13 (¹³C) NMR signals in complex steroid structures. researchgate.net
High-Resolution Mass Spectrometry for Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment and purity of deuterated compounds. rsc.orgnih.govresearchgate.net Electrospray ionization (ESI) coupled with HRMS allows for the accurate mass measurement of the molecular ions. nih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the desired deuterated species (d4) can be quantified relative to partially deuterated (d1, d2, d3) and non-deuterated (d0) species. rsc.orgrsc.org This allows for the calculation of the isotopic purity, which is a critical parameter for its use as an internal standard. rsc.orgnih.gov The high sensitivity of HRMS allows for this analysis with very low sample consumption. nih.govresearchgate.net
Chromatographic Methods for this compound Characterization and Batch Consistency
Chromatographic techniques are essential for assessing the chemical purity of this compound and ensuring consistency between different synthetic batches.
High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of dexamethasone and its derivatives. scielo.brresearchgate.net A typical HPLC method would employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and a buffer. scielo.brnih.gov Detection is commonly performed using a UV detector. scielo.br The method must be validated to demonstrate its specificity, linearity, accuracy, and precision. scielo.br
For the analysis of deuterated compounds like this compound, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov This combination provides high selectivity and sensitivity, allowing for the separation of the analyte from potential impurities and its subsequent quantification. nih.govnih.gov The use of this compound as an internal standard in such methods improves the accuracy and precision of the quantification of endogenous or administered dexamethasone. nih.govub.edugoogle.comdergipark.org.tr The chromatographic conditions, including the column type and mobile phase composition, are optimized to achieve good separation of the analytes. nih.govmdpi.com
Dexamethasone D4 in Contemporary Analytical Method Development and Validation
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). chemie-brunschwig.ch Dexamethasone-d4 is added to a sample at a known concentration at the earliest stage of analysis. researchgate.net Because this compound is chemically and physically almost identical to the non-labeled dexamethasone (B1670325) (the analyte), it behaves similarly throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. researchgate.netmpn.gov.rs The quantification is based on the measured ratio of the analyte's mass spectrometric signal to that of the isotopically labeled internal standard, which provides significant advantages in analytical performance. google.comgoogle.com
A primary challenge in quantitative analysis, especially with Liquid Chromatography-Mass Spectrometry (LC-MS), is the "matrix effect." This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., plasma, milk, tissue) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal. mpn.gov.rstesisenred.net This can result in significant inaccuracies.
The use of this compound as a stable isotope-labeled internal standard is the most effective strategy to counteract these matrix effects. mpn.gov.rs Since this compound co-elutes with the native dexamethasone, it is subjected to the exact same ionization suppression or enhancement. e-b-f.eu By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by the matrix are effectively normalized. researchgate.net Studies developing methods for dexamethasone in complex matrices such as cosmetics and biological fluids specifically incorporate this compound to compensate for these matrix-induced variations, ensuring the robustness and reliability of the assay. nih.gov
The application of this compound in SID-MS methods significantly improves the precision and accuracy of dexamethasone quantification. dergipark.org.tr Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. By correcting for both procedural analyte loss during sample preparation and variability in instrument response, this compound ensures that the final calculated concentration is highly reliable. researchgate.net
Validation data from numerous studies demonstrate the high performance of methods utilizing this compound. For instance, in the analysis of human plasma, methods have reported intra- and inter-day precision values (expressed as coefficient of variation or relative standard deviation) of less than 15%, which is a widely accepted limit in bioanalytical method validation. researchgate.netdergipark.org.trresearchgate.net Accuracy is typically reported to be within 85-115% of the nominal value. dergipark.org.trnih.gov One study on dexamethasone in plasma achieved intra- and inter-day precision of ≤6.9% with accuracies ranging from 91.6% to 113.0%. dergipark.org.tr Another method for synovial fluid reported precision (RSD) between 2.7–7.8% and accuracy in the range of 97–109%. nih.gov This high level of performance is critical for applications such as therapeutic drug monitoring and food safety analysis. researchgate.netcgfarad.ca
Table 1: Reported Precision and Accuracy Data for Dexamethasone Analysis Using this compound
| Matrix | Precision (%CV or %RSD) | Accuracy (% Recovery or %RE) | Reference |
| Human Plasma | Intra-day: ≤6.9%, Inter-day: ≤6.9% | 91.6% to 113.0% | dergipark.org.tr |
| Human Plasma | Intra- and Inter-assay: <15% | 80.2% to 114.4% | researchgate.net |
| Human Plasma | Inter-day: ≤5.1% RSD | -6.9% to -0.3% RE | researchgate.net |
| Equine Synovial Fluid | 2.7% to 7.8% | 97% to 109% | nih.gov |
| Bovine Liver | 2.9% to 13.5% | 78% to 101% | ub.edu |
Mitigation of Matrix Effects and Ionization Suppression/Enhancement
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for the sensitive and selective quantification of dexamethasone, with this compound as the internal standard. dergipark.org.trresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Effective chromatographic separation is essential to resolve dexamethasone from other sample components, which helps to minimize matrix effects and improve assay robustness. researchgate.net this compound is invaluable during method development, as its retention time is expected to be nearly identical to that of unlabeled dexamethasone. e-b-f.eu This allows for precise optimization of the chromatographic conditions.
Table 2: Examples of Optimized Chromatographic Parameters for Dexamethasone Analysis
| Analytical Column | Mobile Phase | Flow Rate | Column Temp. | Retention Time (min) | Reference |
| Waters BEH C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile (B52724)/Water with Ammonium Formate & Formic Acid | 0.65 mL/min | 65 °C | ~4.2 | google.comgoogle.com |
| Waters ACQUITY UPLC CSH C18 (2.1 x 30 mm, 1.7 µm) | A: 0.1% Formic Acid in Water/Methanol (B129727) (99.5:0.5) B: Methanol with 0.1% Formic Acid | 0.5 mL/min | 35 °C | 4.4 | cgfarad.ca |
| Agilent Proshell 120 SB:C18 (100x3.0 mm, 2.7 µm) | A: 5 mM Ammonium Formate in Water B: 0.1% Formic Acid in Acetonitrile | Not specified | 40 °C | 5.4 | macvetrev.mkmacvetrev.mkresearchgate.net |
| Phenomenex Phenyl-Hexyl (100 x 3 mm, 3.5 µm) | A: 10% Acetonitrile in 20 mM Ammonium Formate (pH 3.8) B: 10% Isopropanol in Acetonitrile | 0.5 mL/min | 40 °C | Not specified | mdpi.com |
| ACE Excel 2 C18 (50 x 3.0 mm) | Methanol/Water/Ammonium Formate/Formic Acid 0.1% | 0.550 mL/min | Not specified | 1.78 (Dex) / 1.75 (Dex-d4) | e-b-f.eu |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. macvetrev.mk In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule.
For dexamethasone, the protonated molecule has a mass-to-charge ratio (m/z) of 393.2. Common product ions resulting from its fragmentation include m/z 373.1 (loss of HF) and m/z 355 (further fragmentation). google.comdergipark.org.trcgfarad.ca Consequently, this compound, with its precursor ion at m/z 397.2, generates corresponding product ions at m/z 377.3 and m/z 359.3. dergipark.org.trcgfarad.ca The development of a robust LC-MS/MS method involves optimizing the collision energy for these transitions to maximize the signal intensity, thereby achieving the lowest possible limits of detection. nih.govcgfarad.ca
Table 3: Common MRM Transitions for Dexamethasone and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Dexamethasone | 393.5 | 373.4 | Not specified | dergipark.org.tr |
| This compound | 397.3 | 377.3 | Not specified | dergipark.org.tr |
| Dexamethasone | 373 | 355 | 14 | google.comgoogle.com |
| This compound | 377 | 359 | 14 | google.comgoogle.com |
| Dexamethasone | 393.2 | 373.1 (Target) / 147.1 (Qualifier) | 15 | cgfarad.ca |
| This compound | 397.4 | 359.3 | 15 | cgfarad.ca |
| Dexamethasone | 393 | 355 | 14 | nih.gov |
| This compound | 397 | 359 | 14 | nih.gov |
The goal of sample preparation is to extract dexamethasone from its matrix, remove interferences, and concentrate the analyte before LC-MS/MS analysis. The addition of this compound prior to extraction is crucial to correct for any analyte loss during these steps. cgfarad.caub.edu The choice of technique depends on the complexity of the matrix.
Liquid-Liquid Extraction (LLE): This is a common technique for plasma and synovial fluid. It involves extracting the analyte into an immiscible organic solvent like dichloromethane (B109758) or tert-butylmethylether. google.comnih.gov The organic layer is then evaporated and the residue is reconstituted in the mobile phase for injection. google.com
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than LLE and is often used for plasma and urine. dergipark.org.trresearchgate.net Samples are loaded onto a cartridge containing a sorbent (e.g., polymeric reversed-phase). Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. dergipark.org.tr
Protein Precipitation (PPT): While simple, this technique is less clean. It involves adding a solvent like acetonitrile to a biological sample to precipitate proteins. After centrifugation, the supernatant is analyzed. This is often followed by further cleanup.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis, has been adapted for veterinary drug residues, including dexamethasone, in tissues like liver. researchgate.net It involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step. researchgate.net
Extraction from Tissues and Milk: For solid tissues like muscle and liver, the process typically begins with homogenization. cgfarad.ca This is followed by extraction with a solvent mixture (e.g., acetonitrile/water). For fatty matrices like milk and fat tissue, a subsequent defatting step, such as a hexane (B92381) wash, is often necessary to remove lipids that can interfere with the analysis. cgfarad.camacvetrev.mkmacvetrev.mk
Development of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for the analysis of corticosteroids like dexamethasone due to their polarity and thermal lability, GC-MS methods have also been developed. macvetrev.mktue.nl In these applications, the use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and reliable quantification. nih.gov
The analysis of corticosteroids by GC-MS typically necessitates a derivatization step to increase the analyte's volatility and thermal stability, which is essential for its passage through the gas chromatograph. tue.nlnih.gov Common derivatization procedures include the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov An analytical method for quantifying dexamethasone in human plasma involves isolation, purification by high-performance liquid chromatography (HPLC), and subsequent analysis of the trimethylsilyl derivative by GC-MS. nih.gov
In such methods, this compound serves as an ideal internal standard. veeprho.comcaymanchem.com It is added to the sample at the beginning of the extraction procedure and co-purifies with the unlabeled dexamethasone. researchgate.netnih.gov Because this compound has nearly identical chemical and physical properties to dexamethasone, it compensates for any analyte loss during sample preparation, extraction, and derivatization. researchgate.netnih.gov During GC-MS analysis, the mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. nih.gov For instance, quantification can be achieved through isotope-dilution mass spectrometry by monitoring the (M+1)+ ion of the derivatized dexamethasone and its deuterated counterpart. nih.gov This approach significantly improves the precision and accuracy of the assay, making it suitable for pharmacokinetic studies. nih.gov
Methods have been developed to detect dexamethasone in various biological matrices, including urine. tue.nlresearchgate.net The use of GC coupled with mass spectrometry in negative chemical ionization mode allows for the determination of dexamethasone at very low concentrations. researchgate.net The major metabolites of dexamethasone, such as isomeric 6-hydroxy dexamethasone, can also be monitored to confirm its administration. tue.nl
| Parameter | Description | Reference |
| Sample Matrix | Human Plasma | nih.gov |
| Pre-purification | C18-bonded reverse-phase cartridge, normal-phase HPLC | nih.gov |
| Derivatization | Trimethylsilyl (TMS) derivative | nih.gov |
| GC Carrier Gas | Methane | nih.gov |
| Ionization Mode | Chemical Ionization (CI) | nih.gov |
| MS Detection | Selected-Ion Monitoring (SIM) | nih.gov |
| Ions Monitored | m/z 681 for Dexamethasone-TMS, m/z 690 for [13C6,2H3]dexamethasone-TMS | nih.gov |
Rigorous Method Validation Protocols for this compound Assays
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For assays quantifying dexamethasone using this compound as an internal standard, validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netscielo.br This rigorous process confirms that the method is reliable, reproducible, and accurate for the analysis of the analyte in a specific biological matrix, such as plasma, serum, milk, or tissue. cgfarad.canih.govresearchgate.net The validation process evaluates several key parameters, including linearity, limits of detection and quantification, recovery, precision, accuracy, robustness, selectivity, and specificity. researchgate.netscielo.br
Evaluation of Linearity and Calibration Curve Performance
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is determined by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. scielo.br this compound is added at a constant concentration to all standards and samples to normalize the response. dergipark.org.tr The linearity of the method is typically evaluated by the coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable. cgfarad.caresearchgate.net Various studies have demonstrated excellent linearity for dexamethasone assays across different concentration ranges and matrices. cgfarad.caresearchgate.netdergipark.org.tr
| Concentration Range | Matrix | Correlation Coefficient (R²) | Reference |
| 0.5–20 µg/L | Plasma | > 0.99 | dergipark.org.tr |
| 2–600 ng/mL | Human Plasma | Not specified, but validated | researchgate.netnih.gov |
| 0.1–500 ng/mL | Not specified | Linear model used | researchgate.net |
| Not specified | Bovine Tissue | > 0.99 | cgfarad.ca |
| 0.01-0.30 µg/mL | Not specified | Linear | researchgate.netnih.gov |
| 2.0-30.0 µg/mL | Microemulsions | 0.9995 | scielo.br |
| 0.15–0.6 ng/mL | Bovine Milk | ≥ 0.999 | researchgate.net |
| 1-10 µg/kg | Liver | > 0.99 | ub.edu |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cgfarad.ca The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. cgfarad.canih.gov These parameters are crucial for defining the sensitivity of the method. For dexamethasone, LOQ values have been established in various matrices, demonstrating the high sensitivity of methods that employ this compound as an internal standard. researchgate.netcgfarad.caresearchgate.net
| Parameter | Value | Matrix | Reference |
| LOD | 0.05 ppb | Milk | cgfarad.ca |
| LOD | 0.6 ppb | Liver | cgfarad.ca |
| LOD | 0.7 ppb | Fat, Muscle, Kidney | cgfarad.ca |
| LOD | 0.016 ng/mL | Bovine Milk | researchgate.netresearchgate.net |
| LOQ | 1.89 nmol/L | Plasma | researchgate.netresearchgate.net |
| LOQ | 0.25 nmol/L | Serum | researchgate.net |
| LOQ | 0.15 ppb | Milk | cgfarad.ca |
| LOQ | 2 ppb | Muscle, Kidney, Liver | cgfarad.ca |
| LOQ | 3 ppb | Fat | cgfarad.ca |
| LOQ | 0.025 µg/mL | Not specified | researchgate.netnih.gov |
| LOQ | 2 µg/mL | Microemulsions | scielo.br |
Assessment of Analyte Recovery and Extraction Efficiency
Analyte recovery is a measure of the efficiency of an extraction method, indicating the percentage of the original analyte that is successfully extracted from the matrix and detected by the instrument. researchgate.net The use of this compound helps to correct for variability in recovery between samples. researchgate.net Studies report recovery values by comparing the analytical response of an analyte spiked into a matrix before extraction with the response of a sample spiked after extraction. High and consistent recovery is desirable for a robust method.
| Mean Recovery (%) | Analyte | Matrix | Reference |
| 92% | Dexamethasone | Plasma | dergipark.org.tr |
| 81.0% | Dexamethasone | Human Plasma | researchgate.netnih.govresearchgate.net |
| 80.2% to 114.4% | Dexamethasone | Plasma | researchgate.netresearchgate.net |
| 88-91% | Dexamethasone | Plasma | researchgate.net |
| 84.5% | This compound (IS) | Plasma | researchgate.net |
| 96-100% | Dexamethasone | Serum | researchgate.net |
| 99.3% | Dexamethasone | Dried Blood Spots | researchgate.net |
| 89.6% to 105.8% | Dexamethasone Acetate | Not specified | researchgate.netnih.gov |
| 60% to 84% | Dexamethasone | Serum | bioscientifica.combioscientifica.com |
| 35% to 49% | Corticosteroids | Not specified | ub.edu |
Precision and Accuracy: Intra-day and Inter-day Variability Analysis
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%) and is assessed within a single day (intra-day precision) and over several days (inter-day precision). researchgate.netdergipark.org.tr Accuracy refers to the closeness of the mean test results to the true value and is often expressed as relative error (RE%). researchgate.net Regulatory guidelines generally accept precision values within ±15% CV and accuracy within 85-115% RE, except at the LOQ, where ±20% is often acceptable. researchgate.netdergipark.org.tr
| Parameter | Value | Concentration Level | Reference |
| Intra-day Precision (CV%) | 1.5% to 6.9% | 1 and 20 µg/L | dergipark.org.tr |
| Inter-day Precision (CV%) | 1.5% to 6.9% | 1 and 20 µg/L | dergipark.org.tr |
| Accuracy | 91.6% - 113.0% | 1 and 20 µg/L | dergipark.org.tr |
| Intra-day Precision (RSD%) | ≤ 4.8% | Three concentration levels | researchgate.net |
| Inter-day Precision (RSD%) | ≤ 5.1% | Three concentration levels | researchgate.net |
| Intra-day Accuracy (RE%) | -7.6% to 5.6% | Three concentration levels | researchgate.net |
| Inter-day Accuracy (RE%) | -6.9% to -0.3% | Three concentration levels | researchgate.net |
| Intra-assay Precision (CV%) | < 15% | Not specified | researchgate.net |
| Inter-assay Precision (CV%) | < 15% | Not specified | researchgate.net |
| Intra- & Inter-day Precision (CV%) | < 15% | For five sample matrices | cgfarad.ca |
| Accuracy | Within 15% of nominal | All calibration levels | cgfarad.ca |
| Precision (RSD) | < 3% | Not specified | scielo.br |
| Total Precision (CV%) | 4.5% to 10.1% | Low, medium, high | bioscientifica.combioscientifica.com |
| Accuracy | 95% to 108% | Low, medium, high | bioscientifica.combioscientifica.com |
Robustness, Selectivity, and Specificity Demonstrations
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. nih.govvliz.be Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including structurally similar compounds. researchgate.netnih.gov In mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both dexamethasone and this compound. dergipark.org.tr For example, the transition for dexamethasone might be m/z 393.5 → m/z 373.4, while for this compound, it is m/z 397.3 → m/z 377.3. dergipark.org.tr The analysis of blank matrix samples from multiple sources is performed to ensure no interfering peaks are present at the retention time of the analyte. nih.govvliz.be
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netnih.gov These variations can include changes in mobile phase composition, pH, column temperature, and flow rate. researchgate.netscielo.brnih.gov For instance, a method was demonstrated to be robust against small variations of chromatographic variables such as pH, mobile phase organic/aqueous composition, and column temperature. researchgate.netnih.gov The consistency of the results despite these minor changes confirms the robustness of the assay. researchgate.netbioscientifica.combioscientifica.com
Application in Quantitative Bioanalytical Research of Dexamethasone
This compound, as a stable isotopically labeled analog of dexamethasone, is an indispensable tool in contemporary bioanalytical research. Its use as an internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of quantitative methods for dexamethasone in complex biological matrices.
Quantification in In Vitro Biological Systems and Cell Cultures
The use of this compound is pivotal in controlled in vitro settings to investigate the stability, metabolism, and cellular effects of dexamethasone. These systems, including aqueous media and various cell cultures, benefit from the precision afforded by a stable isotope-labeled internal standard.
In studies examining the stability of dexamethasone, this compound serves as a reliable internal standard. Research has shown that dexamethasone can degrade in aqueous solutions like phosphate-buffered saline (PBS), and this compound is employed in LC-MS/MS methods to accurately quantify the parent drug and its degradation products. researchgate.net This is crucial for in vitro drug release studies from sustained-release formulations, where understanding degradation kinetics is essential for accurate assessment. researchgate.net For instance, one study identified 13 major degradation products of dexamethasone in PBS under various conditions of time, temperature, and light exposure, using this compound to ensure precise quantification. researchgate.net
In vitro metabolism studies also heavily rely on this compound. The metabolism of dexamethasone has been investigated in human liver and kidney microsomes, where it is converted to hydroxylated and side-chain cleaved metabolites primarily by CYP3A4 and CYP17 enzymes. nih.govnih.gov Deuterated analogs like this compound are crucial for such studies, not only as internal standards for quantification but also to explore the metabolic pathways and potential kinetic isotope effects that can alter bioavailability. nih.govacs.org By hindering metabolism through deuteration, researchers can gain valuable information on the role specific metabolites play. nih.govacs.org
Furthermore, this compound is utilized in quantitative analyses related to cell culture experiments. For example, in studies of osteoprogenitor cells (MC3T3-E1), where dexamethasone's effects on differentiation, proliferation, and apoptosis are examined, precise quantification of the compound's concentration in the culture medium is essential to correlate with the observed biological effects. nih.gov Similarly, its use is applicable in studies involving human mesenchymal stem cells for differentiation assays and in human retinal pigment epithelial cells (D407) to assess the safety of drug formulations. nih.govresearchgate.net
Table 1: Application of this compound in In Vitro Research
| Research Area | In Vitro System | Purpose of this compound | Key Findings | Citation |
|---|---|---|---|---|
| Drug Stability & Release | Phosphate Buffered Saline (PBS) | Internal standard for LC-MS/MS analysis of dexamethasone and its degradation products. | Identified 13 degradation products; enabled accurate quantification for drug release profiles from implants. | researchgate.net |
| Metabolism Studies | Human Liver and Kidney Microsomes | Internal standard for quantifying metabolites and exploring metabolic pathways. | CYP3A4 and CYP17 were identified as key enzymes in dexamethasone metabolism. Deuteration can hinder metabolism, aiding in safety profile studies. | nih.govnih.govacs.org |
| Cellular Effects | Osteoprogenitor MC3T3-E1 Cells | Used in quantitative analysis to correlate dexamethasone concentration with biological effects. | Dexamethasone was found to inhibit osteoblast differentiation and proliferation while inducing apoptosis. | nih.gov |
| Formulation Safety | Human Retinal Pigment Epithelial Cells (D407) | Used in methods to confirm drug concentrations in safety assessments of new formulations. | Nanomicelle formulations of dexamethasone were found to be safe when tested on the cells. | researchgate.net |
Analysis in Non-Human Biological Samples (e.g., Animal Plasma, Tissue Homogenates, Milk)
This compound is extensively used as an internal standard in the development and validation of analytical methods for quantifying dexamethasone in a variety of non-human biological samples. Its chemical similarity and mass difference to the non-labeled dexamethasone make it ideal for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is the preferred technique due to its high sensitivity and selectivity. researchgate.net
In veterinary and food safety research, monitoring dexamethasone residues in animal-derived products is crucial. This compound is the internal standard of choice for these applications. For instance, methods have been developed and validated for the determination of dexamethasone in bovine milk, where the maximum residue limit (MRL) is strictly regulated. cgfarad.canih.govmacvetrev.mk These methods often involve a simple liquid-liquid or solid-phase extraction followed by LC-MS/MS analysis, with this compound used to compensate for matrix effects and variations during sample preparation. cgfarad.canih.gov Studies have reported validated methods capable of quantifying dexamethasone below the MRL of 0.3 ng/mL in bovine milk. macvetrev.mk
The analysis of dexamethasone in animal tissues is another significant application. This compound is used as an internal standard for quantifying the drug in liver, kidney, muscle, and fat tissues from cattle. cgfarad.caresearchgate.net A common procedure involves spiking a known amount of this compound into the chopped tissue sample before extraction with a solvent like acetonitrile. cgfarad.ca This allows for accurate determination of residue depletion over time. cgfarad.ca For example, a method using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction strategy followed by UHPLC-HRMS used this compound to quantify multiple corticosteroids, including dexamethasone, in liver samples with linearity in the 1–10 μg/kg range. researchgate.netcore.ac.uk
In pharmacokinetic studies in animals, this compound is essential for accurately measuring drug concentrations in plasma and other biological fluids. It has been used as an internal standard in studies analyzing dexamethasone in the plasma and synovial fluid of horses to understand its disposition after intra-articular administration. diva-portal.org Similarly, it was used to quantify low concentrations of dexamethasone in rabbit vitreous humor, retina, and plasma for pharmacokinetic modeling of intravitreal implants. arvojournals.org The use of this compound ensures the reliability of the pharmacokinetic parameters derived from these studies. diva-portal.orgarvojournals.orgresearchgate.net
Table 2: Quantitative Analysis of Dexamethasone in Non-Human Biological Samples Using this compound
| Biological Matrix | Animal Model | Extraction Method | Analytical Method | Lower Limit of Quantification (LLOQ) | Citation |
|---|---|---|---|---|---|
| Milk | Bovine (Dairy Cow) | Solvent Extraction (Acetonitrile/Water) | LC-MS/MS | 0.05 ppb | cgfarad.ca |
| Milk | Bovine | Ethyl Acetate Extraction | LC-MS/MS | 0.15 ng/mL | macvetrev.mk |
| Milk | Bovine | Acidic Deproteinization, SPE (C18) | LC-MS/MS | Not Specified | nih.gov |
| Liver | Bovine | QuEChERS | UHPLC-HRMS | ~1 µg/kg | researchgate.netcore.ac.uk |
| Liver, Kidney, Muscle, Fat | Bovine (Beef Cattle) | Solvent Extraction (Acetonitrile/Water) | LC-MS/MS | 0.6-0.7 ppb | cgfarad.ca |
| Plasma | Rat | Liquid-Liquid Phase Extraction | LC-MS/MS | 2 ng/mL | researchgate.net |
| Plasma, Brain Homogenate | Mouse | Liquid-Liquid Extraction (tert-butyl-methyl ether) | LC-MS/MS | 1-200 nM (range) | bohrium.com |
| Synovial Fluid | Equine (Horse) | Liquid-Liquid Extraction | UHPLC-MS/MS | 0.38 ng/mL | diva-portal.org |
| Vitreous Humor, Retina, Plasma | Rabbit | Liquid-Liquid Extraction | LC-MS/MS | 0.001 ng/mL (Vitreous), 0.001 ng/retina, 0.200 ng/mL (Plasma) | arvojournals.org |
Dexamethasone D4 in Preclinical Pharmacokinetic and Metabolic Research
Application in Non-Clinical Pharmacokinetic Studies
The use of dexamethasone-d4 as an internal standard is fundamental to conducting accurate and reliable non-clinical pharmacokinetic studies of dexamethasone (B1670325). veeprho.comarvojournals.orgarvojournals.org Its chemical and physical properties closely mimic those of dexamethasone, ensuring that it behaves similarly during sample extraction, processing, and chromatographic separation, which compensates for any potential variations in these procedures. nih.govresearchgate.net
Elucidation of Drug Disposition and Elimination Kinetics in Animal Models
In preclinical animal models, this compound is indispensable for accurately quantifying dexamethasone concentrations in various biological samples, such as plasma, vitreous humor, retina, and choroid. arvojournals.orgarvojournals.org This precise quantification allows researchers to determine key pharmacokinetic parameters of dexamethasone, including its maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). arvojournals.orgarvojournals.orgnih.gov
For instance, in studies investigating the ocular pharmacokinetics of intravitreally administered dexamethasone in rabbits and monkeys, this compound was used as an internal standard to measure dexamethasone levels in different ocular tissues and plasma. arvojournals.org This enabled the comparison of drug exposure between healthy and diseased animal models, revealing that in some cases, a breakdown of the blood-retina barrier could lead to increased drug clearance and lower drug concentrations in ocular tissues. arvojournals.org Similarly, in a study evaluating a sustained-release dexamethasone intravitreal implant in monkeys, this compound was used to quantify low concentrations of the drug in the vitreous humor and retina over several months, providing a detailed in vivo release profile. arvojournals.org
The following table summarizes pharmacokinetic parameters of dexamethasone determined in animal models using this compound as an internal standard.
| Animal Model | Tissue/Fluid | Cmax | Tmax | AUC (0-t) | Reference |
| Monkey | Retina | 1110 ± 284 ng/g | Day 60 | 47,200 ± 4,900 ng·d/g | arvojournals.org |
| Monkey | Vitreous Humor | 213 ng/mL | Day 60 | 11,300 ± 1,500 ng·d/mL | arvojournals.org |
| Monkey | Plasma | 1.11 ± 0.11 ng/mL | Day 60 | N/A | arvojournals.org |
| Rabbit (Control) | Aqueous Humor | 13.9 ± 11.0 ng/mL | 1 hr | 102 ± 10.2 ng·h/mL | arvojournals.org |
| Rabbit (Diseased) | Aqueous Humor | 6.5 ± 2.6 ng/mL | 1 hr | 44.2 ± 6.6 ng·h/mL | arvojournals.org |
N/A - Not Applicable or Not Reported
Utilization in Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation (Preclinical Contexts)
Physiologically-based pharmacokinetic (PBPK) modeling is a computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.goviapchem.org Accurate input data, including in vivo pharmacokinetic parameters, are crucial for developing and validating these models. This compound plays a vital role by enabling the precise measurement of dexamethasone concentrations in various tissues and fluids from preclinical animal studies, which are then used to build and verify the PBPK models. nih.govresearchgate.net
These preclinical PBPK models can then be scaled to predict human pharmacokinetics, helping to inform first-in-human dose selection and to simulate drug behavior in special populations where clinical studies may be difficult to conduct, such as pediatric patients. nih.gov For example, PBPK models for dexamethasone, developed using data from preclinical species, have been used to explore age-appropriate dosing in children. nih.gov The accuracy of the underlying animal pharmacokinetic data, facilitated by the use of this compound, is paramount for the predictive power of these translational models.
Investigation of Drug-Drug Interactions in In Vivo Animal Systems
Dexamethasone is a known substrate and inducer of cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov This creates a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are metabolized by or affect the activity of these enzymes. nih.gov Preclinical animal studies are essential for investigating these potential DDIs.
In such studies, this compound is used as an internal standard to accurately measure changes in dexamethasone plasma concentrations when a co-administered drug is introduced. nih.gov For example, a study using a humanized mouse model investigated the effect of the anticancer drug dabrafenib (B601069) on dexamethasone exposure. nih.gov By using a stable isotope-labeled internal standard, researchers could reliably quantify the significant reduction in dexamethasone levels caused by the induction of CYP3A4 by dabrafenib. nih.gov These findings in animal models, which are dependent on precise analytical methods, help to predict and understand potential DDIs in humans. nih.gov
In Vitro Drug Metabolism Investigations
This compound is also a valuable tool in in vitro studies designed to elucidate the metabolic pathways of dexamethasone. While not directly used in the enzymatic reactions, its role as an internal standard in the analytical phase is critical for the accurate quantification of the parent drug and its metabolites. researchgate.net
Identification and Characterization of Dexamethasone Metabolites from Subcellular Fractions (e.g., Microsomes, Cytosol)
In vitro studies using subcellular fractions like liver microsomes and cytosol are fundamental for identifying the enzymes responsible for drug metabolism and the chemical structures of the resulting metabolites. nih.govdrugbank.comnih.gov When studying the metabolism of dexamethasone, these fractions are incubated with the drug, and the resulting mixture is analyzed to identify the metabolites formed.
Research has shown that dexamethasone is extensively metabolized in human liver microsomes to various hydroxylated and side-chain cleaved products. nih.govresearchgate.netnih.gov The primary metabolites identified include 6α-hydroxydexamethasone and 6β-hydroxydexamethasone. researchgate.netnih.gov Another significant pathway involves the side-chain cleavage of dexamethasone. nih.gov The accurate quantification of the depletion of the parent drug and the formation of these metabolites in such experiments relies on robust analytical methods, often employing a stable isotope-labeled internal standard like this compound for LC-MS/MS analysis. researchgate.net Species differences in dexamethasone metabolism have also been investigated using liver fractions from various mammals, highlighting the importance of selecting appropriate animal models for preclinical studies. drugbank.comnih.gov
The following table lists the major metabolites of dexamethasone identified in in vitro studies.
| Metabolite | Metabolic Pathway | Subcellular Fraction | Reference |
| 6α-hydroxydexamethasone | 6-hydroxylation | Microsomes | researchgate.netnih.gov |
| 6β-hydroxydexamethasone | 6-hydroxylation | Microsomes | researchgate.netnih.gov |
| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A) | Side-chain cleavage | Microsomes | nih.gov |
| 6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (6-hydroxy-9α-F-A) | 6-hydroxylation of 9α-F-A | Microsomes | researchgate.net |
| 11-dehydro-side-chain cleaved DEX (11DH-9αF-A) | Reductive metabolism | Cytosol | drugbank.com |
Kinetic Studies of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP17) and Other Metabolic Pathways
Determining the kinetics of the enzymes involved in dexamethasone metabolism is crucial for understanding its metabolic clearance and potential for DDIs. In vitro studies are performed to calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the formation of specific metabolites.
It has been established that CYP3A4 is the primary enzyme responsible for the 6-hydroxylation of dexamethasone in human liver microsomes. nih.govnih.gov Kinetic studies have determined the Km and Vmax values for the formation of 6α- and 6β-hydroxydexamethasone. nih.gov Furthermore, CYP17 is thought to be involved in the side-chain cleavage of dexamethasone. nih.gov The use of this compound as an internal standard in the LC-MS/MS methods used to quantify the metabolites in these kinetic assays ensures the high degree of accuracy required for these calculations. researchgate.net Inhibition studies using specific chemical inhibitors are also conducted to confirm the role of particular CYP enzymes. For example, ketoconazole, a known CYP3A4 inhibitor, has been shown to completely inhibit the 6-hydroxylation of dexamethasone. nih.gov
The table below presents the kinetic parameters for the formation of dexamethasone metabolites by CYP enzymes.
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| 6β-hydroxydexamethasone | CYP3A4 | 23.2 ± 3.8 | 14.3 ± 9.9 | nih.gov |
| 6α-hydroxydexamethasone | CYP3A4 | 25.6 ± 1.6 | 4.6 ± 3.1 | nih.gov |
Comparative Metabolism Across Different Species In Vitro
The in vitro metabolism of dexamethasone reveals significant qualitative and quantitative differences across various mammalian species. Studies utilizing liver fractions, such as microsomes and cytosol, have been instrumental in elucidating these species-specific metabolic profiles. While some studies have employed tritiated dexamethasone ([3H]DEX) for tracing metabolites, the principles are directly applicable to the use of deuterated standards like this compound for precise quantification in metabolic assays. nih.gov
In vitro investigations using liver microsomes have shown that 6-hydroxylation is a primary metabolic pathway in humans, primarily yielding 6β-hydroxydexamethasone. nih.govpharmgkb.orgresearchgate.net However, the extent of this pathway varies considerably among species. For instance, 6-hydroxylation is most pronounced in hamsters, while in rats, its formation is sex-specific, being significantly higher in males than females. nih.gov In contrast, side-chain cleavage represents another major metabolic route. nih.gov
Cytosolic incubations tend to produce more similar metabolite profiles across different species, with a key metabolite identified as 11-dehydro-side-chain cleaved dexamethasone. nih.gov The comparative analysis indicates that the male rat provides a metabolite profile that most closely resembles that of humans. nih.gov However, due to the high rate of 6-hydroxylation, the hamster is often considered a suitable model for specific studies focusing on the metabolism of dexamethasone by CYP3A enzymes. nih.gov
Table 1: Comparative In Vitro Metabolism of Dexamethasone in Liver Microsomes of Different Species
| Species | Primary Metabolic Pathway(s) | Key Metabolites | Notes | Reference |
|---|---|---|---|---|
| Human | 6-Hydroxylation (mainly 6β), Side-chain cleavage | 6β-hydroxydexamethasone, 6α-hydroxydexamethasone, 9α-F-A | CYP3A4 is the primary enzyme for 6-hydroxylation. | nih.govpharmgkb.orgresearchgate.net |
| Hamster | 6-Hydroxylation | 6-hydroxyDEX | Exhibits the highest rate of 6-hydroxylation among species tested. | nih.gov |
| Rat (Male) | 6-Hydroxylation, Side-chain cleavage | 6-hydroxyDEX | Metabolite profile is most similar to humans. Metabolism is sex-specific. | nih.gov |
| Rat (Female) | Low 6-Hydroxylation | - | Significantly lower 6-hydroxylation compared to males. | nih.gov |
Mechanistic Studies of Dexamethasone Side-Chain Cleavage
The cleavage of the C-17 side chain of dexamethasone is a significant metabolic pathway that has been investigated through both enzymatic and chemical studies. In biological systems, this reaction is mediated by specific enzymes. Research indicates that dexamethasone undergoes side-chain cleavage to produce 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). pharmgkb.orgresearchgate.netresearchgate.net This metabolite then serves as a substrate for subsequent 6-hydroxylation. pharmgkb.orgresearchgate.net
The enzyme believed to be responsible for mediating the side-chain cleavage is Steroid 17-alpha-hydroxylase/17,20-lyase (CYP17). nih.gov This hypothesis is supported by molecular modeling studies, which have demonstrated that dexamethasone fits well within the putative active site of the CYP17 enzyme in an orientation that would favor the formation of the observed side-chain cleavage products. nih.gov These modeling studies also help to rationalize the preferential formation of specific isomers in other metabolic reactions, such as 6β-hydroxylation by the enzyme CYP3A4. nih.gov
Mechanistic insights have also been gained from studies of the base-catalyzed autooxidation of corticosteroids that, like dexamethasone, possess a 20-keto-21-hydroxyl side chain. researchgate.net Under strong alkaline conditions, these compounds undergo autooxidation to yield several degradants. A proposed mechanism for this degradation involves the facile oxidation of an enolate intermediate by molecular oxygen as the key step. researchgate.net This proposed mechanism is supported by isotope-labeling experiments using ¹⁸O₂ as the oxidant, which helps to explain the oxidative degradation patterns observed for this class of corticosteroids. researchgate.net
Studies on Dexamethasone Degradation Pathways and Stability
Use of this compound to Quantify Degradation Products in Various Media
This compound is an essential tool for studying the stability and degradation of dexamethasone. It serves as a stable isotope-labeled internal standard in highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.govarvojournals.org The use of this compound allows for precise and accurate quantification of the parent drug and its various degradation products, even at low concentrations, by correcting for variations during sample processing and analysis. arvojournals.orgresearchgate.net
Research has demonstrated that dexamethasone is susceptible to degradation in aqueous media, such as phosphate-buffered saline (PBS), which is often used in in vitro experiments. researchgate.netnih.govarvojournals.org Using LC-MS/MS methods with this compound as an internal standard, studies have identified and quantified as many as 13 major degradation products of dexamethasone in PBS. researchgate.netnih.gov The degradation process is significantly influenced by environmental conditions, including time, temperature, and exposure to light. researchgate.netnih.govarvojournals.orgcomplexgenerics.org The rate of degradation increases with longer incubation times, higher temperatures, and the presence of light. arvojournals.orgcomplexgenerics.org
Table 2: Stability of Dexamethasone Under Various In Vitro Conditions
| Condition | Medium | Finding | Reference |
|---|---|---|---|
| 37°C with ambient light exposure | PBS (pH 7.4) | Half-life of approximately 10 days. | arvojournals.orgcomplexgenerics.org |
| 45°C in absence of light | PBS (pH 7.4) | Half-life of approximately 7 days. | arvojournals.orgcomplexgenerics.org |
| Long-term incubation (days) | PBS (pH 7.4) | Degradation increases with study duration, temperature, and light exposure. | arvojournals.orgcomplexgenerics.org |
The ability to quantify these degradation products is crucial for accurately interpreting data from in vitro release studies of sustained-release drug delivery systems, such as poly(D,L-lactide-co-glycolide) (PLGA) implants. researchgate.netnih.gov
Mathematical Corrections for Drug Degradation in In Vitro Release Experiments
During long-term in vitro release studies for sustained-release formulations, the degradation of the released drug in the incubation medium can introduce significant errors in the quantification of the release profile. researchgate.netnih.gov If not accounted for, this degradation can lead to an underestimation of the actual amount of drug released from the delivery system. To address this challenge, researchers have developed and applied mathematical approaches to correct the experimental data for drug loss due to degradation. researchgate.netnih.govarvojournals.org
These mathematical models are designed to estimate the true release profile by accounting for the drug that has degraded over the course of the experiment. arvojournals.org One such approach involves first determining the degradation rate constant of the drug under the specific study conditions (e.g., in PBS at 37°C). mdpi.com An equation is then used to correct for the amount of drug lost during each sampling event and to simulate the continued degradation of the drug in the removed aliquots. mdpi.com This process can be applied iteratively to refine the degradation rate constant, ensuring a more accurate correction. mdpi.com By applying these mathematical corrections, a more precise and reliable in vitro release profile can be generated, which is essential for the development and evaluation of sustained-release dosage forms. researchgate.netnih.gov
Theoretical, Computational, and Mechanistic Insights Through Deuteration
Exploration of Kinetic Isotope Effects (KIE) in Dexamethasone (B1670325) Metabolism
The metabolism of dexamethasone is a critical factor influencing its efficacy and duration of action. The primary metabolic pathways in humans involve hydroxylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, to form 6α- and 6β-hydroxydexamethasone, as well as side-chain cleavage. nih.govirispublishers.comdrugbank.comnih.gov The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in such metabolic oxidations.
Substituting hydrogen with deuterium (B1214612) at a metabolically active site can significantly slow down the rate of metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The C-D bond has a lower zero-point vibrational energy compared to a C-H bond, making it stronger and requiring more energy to break. This directly translates to a slower reaction rate for enzymatic processes that involve the cleavage of this bond.
While specific KIE values for Dexamethasone-d4 metabolism are not extensively published, research on other deuterated steroids provides a strong theoretical framework. For instance, studies on the enzymatic dehydrogenation of 3-ketosteroids revealed KIE values ranging from 1.2 to 2.5 when deuterium was substituted at the C1 or C2 positions. acs.org Similarly, investigations into steroid hydroxylation by other P450 enzymes using deuterium-labeled substrates have been instrumental in elucidating reaction mechanisms. nih.gov
For this compound, where deuterium labels are placed at positions susceptible to metabolism, a measurable KIE is expected. The deuteration could hinder the CYP3A4-mediated metabolism of dexamethasone, potentially leading to a more favorable pharmacokinetic profile. acs.orgnih.gov The study of KIE in this compound metabolism allows researchers to:
Pinpoint the exact sites of metabolic attack by observing which isotopic substitutions lead to the greatest reduction in metabolic rate.
Quantify the extent to which C-H bond cleavage is the rate-determining step in its metabolic pathways.
Provide a rationale for the development of deuterated drugs with potentially improved properties, such as increased metabolic stability and half-life. acs.org
Table 1: Key Metabolic Reactions of Dexamethasone and Potential KIE Implications
| Metabolic Pathway | Primary Enzyme | Position of H/D | Expected Impact of Deuteration (KIE) | Reference |
|---|---|---|---|---|
| 6-Hydroxylation | CYP3A4 | C6 | Slower rate of formation of 6-hydroxy metabolites due to the strength of the C-D bond versus the C-H bond. | nih.govirispublishers.comnih.gov |
| Side-Chain Cleavage | CYP17A1 (minor pathway in vivo) | C17, C21 | Reduced rate of cleavage if C-H(D) bond breaking at C21 is rate-limiting. | nih.govirispublishers.com |
| Δ1-Dehydrogenation (in synthesis) | 3-Ketosteroid Dehydrogenase | C1, C2 | Studies on analogous steroids show a KIE, indicating that C-H(D) bond cleavage is mechanistically significant. | acs.orguj.edu.pl |
Computational Chemistry Approaches for Understanding Deuteration Effects on Molecular Interactions
Computational chemistry provides powerful in-silico tools to predict and rationalize the effects of deuteration on molecular structure, stability, and interactions, complementing experimental findings. rgdiscovery.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. niscpr.res.in For deuterated steroids like this compound, DFT calculations are instrumental in understanding the fundamental consequences of isotopic substitution.
Researchers have successfully used DFT to optimize the geometries of various steroids and have found excellent agreement with experimental data from X-ray crystallography. niscpr.res.inmdpi.com By applying DFT, one can compare the structural parameters (bond lengths, angles) and, more importantly, the vibrational spectra of dexamethasone and this compound. nih.gov The calculated shift in vibrational frequencies for C-D bonds versus C-H bonds provides a theoretical basis for the KIE and can be correlated with experimental infrared spectroscopy data. nih.gov These calculations help rationalize how deuteration impacts the molecule's stability and electronic distribution, which can influence its interaction with biological targets.
Table 2: Applications of DFT in Analyzing Deuterated Steroids
| DFT Application | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Confirms that deuteration does not significantly alter the overall molecular conformation. | niscpr.res.inmdpi.com |
| Vibrational Frequency Calculation | Predicts the frequencies of molecular vibrations (e.g., C-H vs. C-D stretching). | Theoretically quantifies the difference in zero-point energy, which is the origin of the KIE. | nih.gov |
| Electronic Property Calculation | Determines properties like dipole moment and polarizability. | Assesses whether isotopic substitution subtly alters the electronic nature and non-covalent interaction potential of the molecule. | niscpr.res.in |
Molecular Dynamics (MD) simulations allow scientists to model the movement and interaction of molecules over time. mdpi.com This technique is invaluable for studying how a ligand like dexamethasone or this compound binds to its receptor—the glucocorticoid receptor (GR)—or to metabolic enzymes like CYP3A4. nih.govnih.gov
MD simulations can be used to:
Predict Binding Poses: Determine the most likely orientation of the steroid within the binding pocket of a protein. nih.gov
Analyze Conformational Dynamics: Observe how the protein and ligand change shape upon binding and the stability of the resulting complex. nih.gov
Estimate Binding Affinity: Through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), simulations can predict the free energy of binding, which is a measure of binding affinity.
By running parallel simulations for both dexamethasone and this compound, researchers can predict whether the isotopic substitution alters the binding affinity or the dynamics of the interaction. While the changes are expected to be subtle, as they primarily arise from minor differences in van der Waals interactions and hydrogen bonding dynamics, they can be significant. For example, MD simulations have been used to analyze the allosteric communication between the ligand-binding site and other parts of the glucocorticoid receptor, revealing how ligand binding influences the recruitment of coactivator proteins essential for the receptor's function. nih.govplos.org
Density Functional Theory (DFT) Calculations on Deuterated Steroids
Deuterium Labeling as a Probe for Enzymatic Reaction Mechanisms
Beyond its potential to alter pharmacokinetics, deuterium labeling is a classic and powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. arkat-usa.org By using this compound as a substrate, researchers can probe the intricate details of how enzymes like CYP3A4 process steroids.
The core principle lies in using the KIE to test a mechanistic hypothesis. nih.gov If a reaction is proposed to proceed via the breaking of a specific C-H bond in its rate-determining step, replacing that hydrogen with deuterium should slow the reaction down. The observation of a significant KIE provides strong evidence for this proposal. Conversely, the absence of a KIE when a particular position is deuterated suggests that the C-H bond at that position is not broken during the rate-limiting part of the reaction.
Studies on other steroid-metabolizing enzymes have expertly used this approach. For example, the mechanisms of steroid hydroxylases and lyases have been probed using specifically deuterium-labeled progesterone (B1679170) and pregnenolone. nih.gov These experiments helped to understand the regiochemical plasticity and hydrogen atom abstraction mechanisms of enzymes like CYP17A1. nih.gov Similarly, quantum mechanical and experimental studies on 3-ketosteroid dehydrogenases used deuterated substrates to reconcile experimental KIE values with the proposed two-step reaction mechanism (proton abstraction followed by hydride transfer). acs.orguj.edu.pl
In the context of this compound, its use as a mechanistic probe could definitively:
Confirm that CYP3A4-mediated hydroxylation proceeds via direct hydrogen atom abstraction from the carbon backbone.
Help to map the active site of the enzyme by revealing which C-H bonds are accessible for oxidation.
Provide insights into the transition state of the reaction, contributing to a more complete understanding of cytochrome P450 catalysis. mdpi.com
Emerging Trends and Future Research Directions for Dexamethasone D4
Integration with High-Throughput Screening and Automation in Preclinical Research
The landscape of preclinical research is increasingly shifting towards high-throughput screening (HTS) and automation to accelerate the drug discovery process. In this context, Dexamethasone (B1670325) is often used as a tool to probe biological pathways or as a reference compound. nih.govresearchgate.net The integration of Dexamethasone-d4 is fundamental to the success and reliability of these large-scale, automated studies.
High-throughput screening involves testing thousands of compounds to identify potential drug candidates. nih.gov In studies aiming to find sensitizers to glucocorticoid therapy, such as for acute lymphoblastic leukemia, Dexamethasone is a key component. nih.gov Automated systems, like the Biotage® Extrahera™, are employed for sample processing in 96-well plate formats, enabling the rapid preparation of numerous samples for analysis. biorxiv.org In such automated workflows, the use of an internal standard is indispensable for correcting for variability during sample extraction and analysis. This compound is added to samples at a known concentration before processing, ensuring that any loss of the analyte (Dexamethasone) during the automated steps can be accurately accounted for. biorxiv.org
The combination of ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) allows for the rapid and sensitive analysis of compounds. ub.edu This is particularly suitable for HTS and preclinical studies analyzing large numbers of samples. ub.edu The use of this compound as an internal standard in these methods ensures confident quantification and confirmation of the target analyte. ub.edu Preclinical studies in various models, from human tumor xenografts to biofabricated skin models of atopic dermatitis, rely on accurate quantification of Dexamethasone to correlate its concentration with pharmacological effects. researchgate.netaacrjournals.org The reliability provided by this compound is crucial for establishing robust pharmacokinetic/pharmacodynamic (PK/PD) relationships, which are essential for translating preclinical findings. aacrjournals.org
| Research Area | Role of Dexamethasone | Role of this compound | Technology Integration | Research Finding | Citation |
| Pediatric Leukemia | Component of chemotherapy regimens to test for sensitizers. | Internal standard for HTS assays to identify compounds that reverse Dexamethasone resistance. | 384-well cell-based HTS. | Synergy observed between Dexamethasone and novel compounds in chemoresistant xenografts. | nih.gov |
| HPA Axis Suppression | Used to induce suppression in a mouse model. | Internal standard for LC-MS/MS method to quantify Dexamethasone in plasma. | Automated sample processor for 96-well plates. | Transcriptomic changes were evident even 4 weeks after Dexamethasone withdrawal. | biorxiv.org |
| Cancer Immunotherapy | Used as an internal standard for PK studies of other drugs. | Internal standard for LC-MS/MS analysis of an IDO1 inhibitor in plasma. | LC-MS/MS for pharmacokinetic analysis. | Established a PK/PD relationship for the IDO1 inhibitor linrodostat. | aacrjournals.org |
| Atopic Dermatitis Model | Used to test the therapeutic effect on a biofabricated disease model. | Ensures accurate quantification for evaluating treatment efficacy. | 3D bioprinting of skin equivalents for preclinical testing. | Dexamethasone treatment corrected disease phenotypes in the AD model. | researchgate.net |
Novel Applications in Biomarker Discovery and Quantitative Proteomics
This compound is poised to play a significant role in the expanding fields of biomarker discovery and quantitative proteomics. Dexamethasone itself is frequently used to induce specific physiological or pathological states in research models, and the discovery of biomarkers associated with these states requires highly accurate analytical methods. nih.govresearchgate.net
In biomarker discovery, researchers often use Dexamethasone to perturb a biological system and then identify molecules that change in response. For instance, Dexamethasone has been used to create a zebrafish model of glucocorticoid-induced osteoporosis to find predictive biomarkers. nih.gov In such studies, this compound is essential for accurately measuring the concentration of Dexamethasone in the system, allowing for a precise correlation between the exposure level and the observed biological changes, such as alterations in gene expression. nih.gov Similarly, it is used in the analysis of adrenal corticosteroids to define steroid metabolomes that could serve as better biomarkers for adrenal diseases. nih.gov
Quantitative proteomics aims to measure the amount of thousands of proteins in a sample and is a powerful tool for understanding the mechanisms of drug action. acs.orgoup.com When studying the effects of Dexamethasone on the proteome, it is critical to have precise data on the concentration of the drug that the cells or tissues were exposed to. This compound, as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, provides this crucial quantitative data. dergipark.org.tr This allows researchers to confidently link changes in protein expression profiles to a specific Dexamethasone concentration. While direct applications of this compound in proteomics studies are an emerging area, its foundational role in ensuring accurate quantification of the parent drug is indispensable for the validity and interpretation of any resulting proteomic data. Future research could involve using this compound in conjunction with other stable isotope labeling techniques in proteomics to simultaneously quantify the drug and the proteomic response, offering a more integrated view of the drug's mechanism of action.
Advanced Strategies for Overcoming Methodological Challenges in Stable Isotope Labeling
The use of stable isotope-labeled compounds like this compound is a gold-standard technique, but it is not without methodological challenges. Emerging research focuses on advanced strategies to overcome these hurdles, further enhancing the accuracy and reliability of quantification.
A primary challenge in stable isotope labeling is the potential for analytical interferences, such as overlapping peaks in a chromatogram or the variable incorporation of isotopes during synthesis. oup.comcreative-proteomics.com Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS), are a key strategy to mitigate these issues. creative-proteomics.commetsol.com HRMS instruments can distinguish between molecules with very small mass differences, thus resolving the analyte signal from interfering matrix components or isotopic variants. creative-proteomics.com
Another strategy involves the use of multiple labels or more complex isotopic signatures. Incorporating multiple stable isotopes into a standard can provide enhanced resolution and greater certainty in identification. creative-proteomics.com Furthermore, advanced data processing software and algorithms are being developed to better deconvolve complex spectra and accurately calculate isotope ratios, even when there is incomplete isotopic labeling or overlapping signals. oup.comcreative-proteomics.com
Inverse stable isotopic labeling (InverSIL) is a novel approach where an organism is grown on an isotopically substituted medium and then exposed to a non-labeled compound. nih.gov While not directly applicable to the use of this compound as an internal standard, the development of automated workflows for InverSIL data highlights the trend towards more sophisticated data analysis to track metabolic pathways. nih.gov These computational advancements can also be applied to traditional stable isotope dilution assays to improve data quality.
| Methodological Challenge | Advanced Strategy | Description | Relevance to this compound | Citation |
| Spectral Complexity & Overlapping Peaks | High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with high precision, allowing for the separation of signals from closely related isotopes or interfering molecules. | Improves specificity and accuracy in complex biological matrices by distinguishing this compound from background noise and other compounds. | creative-proteomics.commetsol.com |
| Inaccurate Quantification | Advanced Data Processing Software | Utilizes sophisticated algorithms to accurately calculate isotope ratios and resolve overlapping peaks, correcting for issues like variable isotope incorporation. | Enhances the reliability of quantification, ensuring that the calculated concentration of Dexamethasone is precise. | oup.comcreative-proteomics.com |
| Low Abundance Analytes | Hybrid Labeling Strategies (e.g., cPILOT) | Combines stable isotope labeling with isobaric tags to increase multiplexing capabilities and boost the signal of low-abundance peptides or molecules. | While not a direct strategy for the internal standard itself, it represents a future direction where this compound could be used in complex, multiplexed quantitative proteomics experiments. | acs.org |
| Difficult Synthesis of Labeled Precursors | Inverse Stable Isotopic Labeling (InverSIL) | An organism is grown on a fully labeled medium, and unlabeled precursors are tracked. Automated workflows are being developed for data analysis. | Illustrates the trend toward innovative labeling and data analysis strategies that could indirectly benefit and refine methods using traditional standards like this compound. | nih.gov |
Q & A
Q. What is the role of Dexamethasone-d4 as an internal standard in LC-MS/MS quantification of corticosteroids?
this compound, a deuterated analog of dexamethasone, is used as an internal standard (IS) to correct for matrix effects, ionization efficiency, and extraction variability in LC-MS/MS workflows. Its isotopic composition (deuterium at positions 4 and 6) ensures minimal chromatographic co-elution with non-deuterated analytes while maintaining comparable physicochemical properties. For example, in plasma pharmacokinetic studies, this compound enables precise normalization of dexamethasone and betamethasone levels by matching their retention times and fragmentation patterns .
Q. Methodological Guidance :
- Calibration : Prepare calibration curves using a fixed concentration of this compound (e.g., 10 ng/mL) spiked into blank matrices. Validate linearity across the expected concentration range (e.g., 0.1–50 ng/mL) .
- Extraction : Use solid-phase extraction (SPE) with Orochem Technologies Ezypress 48 to isolate analytes and IS from biological matrices .
Q. How is this compound synthesized, and what are the critical considerations for isotopic purity?
this compound is synthesized via deuterium exchange at specific positions (typically 4 and 6) under controlled catalytic conditions. Isotopic purity (>95%) is critical to avoid interference in mass spectrometry. For instance, incomplete deuteration at position 6 may result in isotopic overlap with endogenous dexamethasone, compromising quantification accuracy .
Q. Methodological Guidance :
- Quality Control : Validate isotopic purity using high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and rule out partial deuteration .
- Storage : Store at -70°C to prevent deuterium-hydrogen exchange, which can degrade isotopic integrity over time .
Advanced Research Questions
Q. How can researchers address isotopic interference when using this compound in multi-analyte corticosteroid panels?
In panels containing structurally similar corticosteroids (e.g., prednisolone, betamethasone), isotopic interference may arise due to shared fragmentation pathways (e.g., m/z 361.100 for dexamethasone vs. 363.100 for this compound). This requires careful optimization of chromatographic separation and mass transition selection .
Q. Methodological Guidance :
- Chromatography : Use a Chiralpak IF-3 column with acetonitrile:methanol (50:50 v/v) mobile phase to resolve co-eluting isomers .
- MRM Optimization : Select unique mass transitions (e.g., this compound: 441.200 → 363.100) and validate specificity against non-deuterated analogs .
Q. What statistical approaches resolve contradictions in pharmacokinetic data when this compound is used in multi-compartment models?
this compound data may exhibit variability in absorption/distribution phases due to differences in deuterium kinetic isotope effects (KIEs). For example, deuterium-labeled compounds often show slightly slower metabolic clearance. A two-compartment model with first-order absorption parameters can account for these discrepancies by adjusting rate constants for deuterium-associated delays .
Q. Methodological Guidance :
- Model Fitting : Use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate compartment-specific parameters (e.g., absorption rate ) while incorporating isotopic correction factors .
- Sensitivity Analysis : Test model robustness by varying deuterium-related assumptions (e.g., ±10% adjustment in clearance rates) .
Q. How does the use of this compound improve sensitivity in QuEChERS-based extraction of corticosteroids from complex matrices?
this compound enhances recovery consistency in QuEChERS workflows by compensating for matrix-induced ion suppression. For instance, in animal tissue analysis, co-extracted lipids can suppress ionization, but normalizing to this compound (spiked pre-extraction) reduces variability to <15% RSD .
Q. Methodological Guidance :
- Matrix Matching : Spike this compound into homogenized samples before QuEChERS extraction to synchronize IS and analyte recovery .
- Validation : Assess matrix effects by comparing analyte/IS peak areas in solvent vs. matrix-matched calibrants .
Q. What are the limitations of this compound in long-term stability studies, and how can they be mitigated?
Deuterium loss via exchange with ambient hydrogen (e.g., in aqueous solutions) can reduce isotopic purity over time. For example, storage at 4°C for >6 months may degrade purity from 95% to <90%, affecting quantification accuracy .
Q. Methodological Guidance :
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to predict long-term stability .
- Lyophilization : Lyophilize this compound stock solutions to minimize deuterium exchange in aqueous environments .
Method Validation & Data Analysis
Q. How to validate a this compound-based LC-MS/MS method for regulatory compliance?
Follow ICH M10 guidelines by assessing:
- Selectivity : No interference at this compound retention time in six independent matrix sources .
- Precision/Accuracy : Intra-day and inter-day CV ≤15% and accuracy within ±20% at LLOQ (0.1 ng/mL) .
Q. How to analyze conflicting data from this compound-normalized assays in multi-center studies?
Use meta-analytic techniques to harmonize
- Standardization : Normalize all data to a common IS concentration (e.g., 10 ng/mL this compound) .
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty from isotopic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
